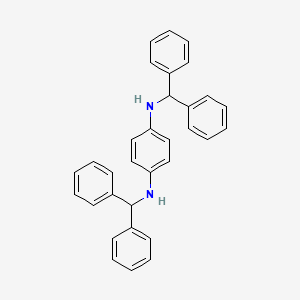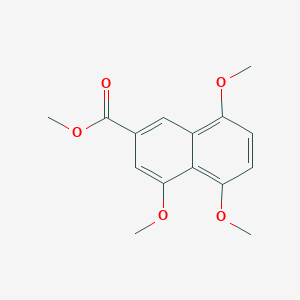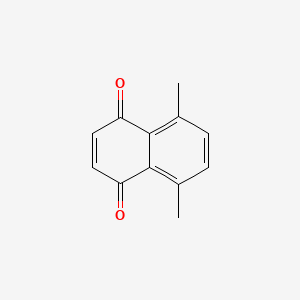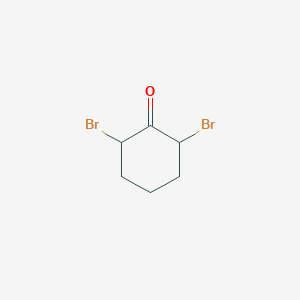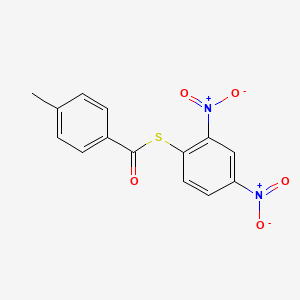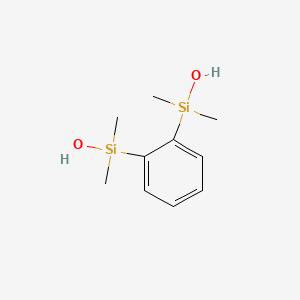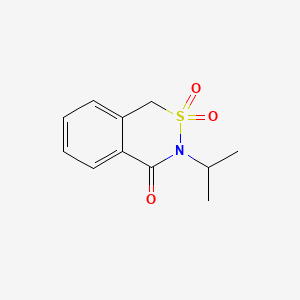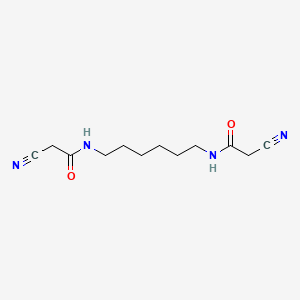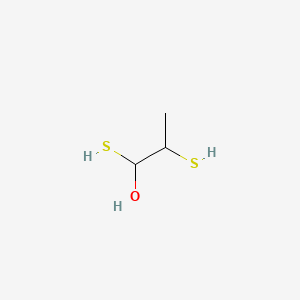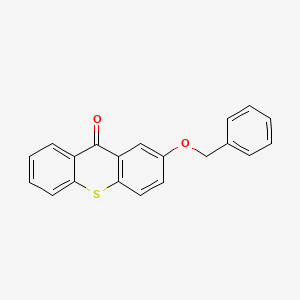![molecular formula C20H18N6+2 B14687366 4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) CAS No. 26396-74-7](/img/structure/B14687366.png)
4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is a complex organic compound known for its unique structure and reactivity. This compound features two diazonium groups attached to a central phenylenebis(methyleneazanediyl) linkage, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) typically involves the diazotization of corresponding aromatic amines. The process begins with the preparation of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine), which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining the required low temperatures and acidic environment, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form corresponding aromatic amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aromatic amines are formed as the major products.
Scientific Research Applications
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its diazonium groups, which are highly reactive intermediates. These groups can undergo substitution, coupling, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine): The precursor to the diazonium compound, featuring amine groups instead of diazonium groups.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-hydroxide): A hydroxylated derivative with different reactivity.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-halide): Halogenated derivatives used in various substitution reactions.
Uniqueness
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is unique due to its dual diazonium groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Properties
CAS No. |
26396-74-7 |
|---|---|
Molecular Formula |
C20H18N6+2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[3-[(4-diazonioanilino)methyl]phenyl]methylamino]benzenediazonium |
InChI |
InChI=1S/C20H18N6/c21-25-19-8-4-17(5-9-19)23-13-15-2-1-3-16(12-15)14-24-18-6-10-20(26-22)11-7-18/h1-12,23-24H,13-14H2/q+2 |
InChI Key |
QDCIOHATUMEIET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)[N+]#N)CNC3=CC=C(C=C3)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


